molecular formula C8H11ClN2O2 B2644570 Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate CAS No. 100158-71-2

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2644570
CAS No.: 100158-71-2
M. Wt: 202.64
InChI Key: DBSYLBISGSTMAO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with amino, chloro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrrole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The ester group can also undergo hydrolysis, releasing the active pyrrole derivative that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-bromo-1-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-4-fluoro-1-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-4-iodo-1-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chloro group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives

Properties

IUPAC Name

ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYLBISGSTMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium ter.butoxide (0.5 g, 0.0044 mol) is placed in anhydrous toluene (300 ml). At ambient temperature, a solution of (E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile (58.0 g, 0.286 mol) (mp. 57° C.) in anhydrous toluene (200 ml) is added dropwise to the resulting suspension and the mixture is stirred for a further 30 minutes. It is then poured into ice water (1 liter), neutralized with acetic acid and then exhaustively extracted with dichloromethane. The combined extracts were dried over sodium sulphate and concentrated in vacuo. The residue remaining is recrystallized from diisopropyl ether/petroleum ether (1:1 v/v) and gives colorless crystals (50.0 g), m.p. 48° C.
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0 (± 1) mol
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butoxide
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0.5 g
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58 g
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reactant
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200 mL
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[Compound]
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ice water
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1 L
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reactant
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0 (± 1) mol
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300 mL
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solvent
Reaction Step Six

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